molecular formula C15H9Cl2NO2 B5783095 2-(3,4-dichlorobenzyl)-1H-isoindole-1,3(2H)-dione

2-(3,4-dichlorobenzyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B5783095
M. Wt: 306.1 g/mol
InChI Key: DXGVPZAAHHEYJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dichlorobenzyl)-1H-isoindole-1,3(2H)-dione, also known as SU4312, is a small molecule inhibitor that has been widely used in scientific research to study various biological processes. This compound is known to inhibit the activity of receptor tyrosine kinases, which are important signaling molecules involved in many cellular processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorobenzyl)-1H-isoindole-1,3(2H)-dione involves the inhibition of receptor tyrosine kinases by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups to downstream signaling molecules, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
2-(3,4-dichlorobenzyl)-1H-isoindole-1,3(2H)-dione has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, cell proliferation, and survival. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3,4-dichlorobenzyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity for receptor tyrosine kinases, which allows for the selective inhibition of these enzymes without affecting other cellular processes. However, one limitation of using 2-(3,4-dichlorobenzyl)-1H-isoindole-1,3(2H)-dione is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the use of 2-(3,4-dichlorobenzyl)-1H-isoindole-1,3(2H)-dione in scientific research. One potential application is in the development of new cancer therapies, as 2-(3,4-dichlorobenzyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of several receptor tyrosine kinases that are involved in cancer cell proliferation and survival. Another potential application is in the study of angiogenesis and its role in various diseases, including cancer and cardiovascular disease. Additionally, 2-(3,4-dichlorobenzyl)-1H-isoindole-1,3(2H)-dione may be used to study the role of receptor tyrosine kinases in other cellular processes, such as cell differentiation and migration.

Synthesis Methods

The synthesis of 2-(3,4-dichlorobenzyl)-1H-isoindole-1,3(2H)-dione involves several steps, starting with the reaction of 3,4-dichlorobenzylamine with maleic anhydride to form the intermediate 2-(3,4-dichlorobenzyl)-maleic anhydride. This intermediate is then reacted with ammonia to form the final product 2-(3,4-dichlorobenzyl)-1H-isoindole-1,3(2H)-dione.

Scientific Research Applications

2-(3,4-dichlorobenzyl)-1H-isoindole-1,3(2H)-dione has been extensively used in scientific research to study various biological processes, including angiogenesis, cell proliferation, and apoptosis. It has been shown to inhibit the activity of several receptor tyrosine kinases, including VEGFR2, FGFR1, and PDGFRβ, which are involved in angiogenesis. 2-(3,4-dichlorobenzyl)-1H-isoindole-1,3(2H)-dione has also been used to study the role of receptor tyrosine kinases in cancer cell proliferation and survival.

properties

IUPAC Name

2-[(3,4-dichlorophenyl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO2/c16-12-6-5-9(7-13(12)17)8-18-14(19)10-3-1-2-4-11(10)15(18)20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGVPZAAHHEYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dichlorobenzyl)-1H-isoindole-1,3(2H)-dione

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